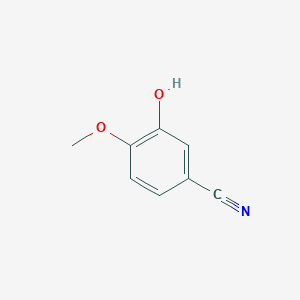

3-Hydroxy-4-methoxybenzonitrile

Beschreibung

The exact mass of the compound 3-Hydroxy-4-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-4-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHIJLQYYFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406725 | |

| Record name | 3-hydroxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-46-6 | |

| Record name | 3-Hydroxy-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzonitrile

CAS Number: 52805-46-6

Synonyms: Isovanillonitrile, 2-Methoxy-5-cyanophenol, 5-Cyano-2-methoxyphenol

Introduction

3-Hydroxy-4-methoxybenzonitrile is a pivotal organic compound, widely recognized as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its unique molecular structure, featuring hydroxyl, methoxy, and nitrile functional groups, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

3-Hydroxy-4-methoxybenzonitrile is typically a white to off-white or light brown crystalline powder.[1] It exhibits low solubility in water but is soluble in common organic solvents such as alcohols, esters, and ethers.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 52805-46-6 | [1] |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 300.8 ± 27.0 °C (Predicted) | [2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 135.7 °C | [1] |

| pKa | 8.59 ± 0.10 (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Low in water; Soluble in organic solvents | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 3-Hydroxy-4-methoxybenzonitrile involves the conversion of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). A general experimental protocol is detailed below.

Synthesis of 3-Hydroxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzaldehyde

This two-step process involves the formation of an oxime followed by dehydration to the nitrile.

Step 1: Oximation of 3-Hydroxy-4-methoxybenzaldehyde

-

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (1 mole)

-

Hydroxylamine hydrochloride (1.1 moles)

-

Sodium hydroxide (1.1 moles)

-

Water

-

Ethanol

-

-

Procedure:

-

Dissolve 3-hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

-

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.

-

The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the oxime.

-

The solid product, 3-hydroxy-4-methoxybenzaldehyde oxime, is collected by filtration, washed with cold water, and dried.

-

Step 2: Dehydration of 3-Hydroxy-4-methoxybenzaldehyde Oxime

-

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde oxime (1 mole)

-

Acetic anhydride (excess)

-

-

Procedure:

-

The dried oxime is refluxed in an excess of acetic anhydride for several hours.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

The residue is then poured into ice-cold water to precipitate the crude 3-Hydroxy-4-methoxybenzonitrile.

-

The crude product is collected by filtration, washed with water, and then purified.

-

Purification

The crude 3-Hydroxy-4-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography. A method for purification using low-pressure column chromatography with a C18 column and a methanol-water mobile phase has been described.[4][5] The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).[4][5]

The overall synthesis workflow can be visualized as follows:

Biological Significance and Applications

The primary biological significance of 3-Hydroxy-4-methoxybenzonitrile lies in its role as a key precursor in the synthesis of pharmacologically active molecules, most notably Gefitinib.

Role in the Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[1] 3-Hydroxy-4-methoxybenzonitrile is a crucial starting material in several synthetic routes to Gefitinib. The synthesis involves a multi-step process that typically includes alkylation of the hydroxyl group, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline core of Gefitinib.

The general synthetic pathway from 3-Hydroxy-4-methoxybenzonitrile to the quinazoline core of Gefitinib is illustrated below:

Signaling Pathway Involvement (Indirect)

While there is limited direct research on the biological activity of 3-Hydroxy-4-methoxybenzonitrile itself, its importance is underscored by the signaling pathways targeted by the drugs synthesized from it. Gefitinib, for instance, targets the EGFR signaling pathway. Overactivation of this pathway is a key driver in the growth and proliferation of certain cancer cells. By inhibiting the tyrosine kinase activity of EGFR, Gefitinib blocks downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

The indirect involvement in these critical cancer-related signaling pathways highlights the strategic importance of 3-Hydroxy-4-methoxybenzonitrile in the development of targeted therapies.

Conclusion

3-Hydroxy-4-methoxybenzonitrile is a compound of significant interest to researchers and professionals in drug development due to its versatile chemical nature and its established role as a key intermediate in the synthesis of important pharmaceuticals. Its well-defined physical and chemical properties, along with established synthetic routes, make it a valuable tool in the creation of complex molecules with targeted biological activities. While direct studies on its own biological effects are limited, its contribution to the synthesis of drugs that modulate critical cellular signaling pathways solidifies its importance in medicinal chemistry.

References

- 1. innospk.com [innospk.com]

- 2. 3-HYDROXY-4-METHOXYBENZONITRILE [chembk.com]

- 3. GSRS [precision.fda.gov]

- 4. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Hydroxy-4-methoxybenzonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzonitrile

3-Hydroxy-4-methoxybenzonitrile is an organic compound featuring a benzene ring substituted with a cyano (-C≡N) group, a hydroxyl (-OH) group, and a methoxy (-OCH₃) group. Its chemical structure and key identifiers are detailed below.

IUPAC Name: 3-Hydroxy-4-methoxybenzonitrile[1]

Synonyms: 2-Methoxy-5-cyanophenol, Isovanillincarbonitrile, 5-Cyano-2-methoxyphenol[2]

Chemical Structure:

The structure consists of a central benzene ring. The nitrile group defines the first carbon position. A hydroxyl group is attached at the third position, and a methoxy group is at the fourth position.

References

Spectroscopic Analysis of 3-Hydroxy-4-methoxybenzonitrile: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound 3-Hydroxy-4-methoxybenzonitrile (CAS No. 52805-46-6). Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for this specific isomer remains largely proprietary and is not readily accessible in the public domain. Chemical suppliers offer comprehensive characterization data, including 1H-NMR, Mass Spectrometry, HPLC, and IR, upon purchase of the compound[1][2].

This document provides a summary of the available general information for 3-Hydroxy-4-methoxybenzonitrile and outlines standardized experimental protocols for the spectroscopic analysis of such benzonitrile derivatives.

General Information on 3-Hydroxy-4-methoxybenzonitrile

3-Hydroxy-4-methoxybenzonitrile, also known by synonyms such as 2-methoxy-5-cyanophenol and isovanillonitrile, is a key intermediate in the synthesis of pharmaceuticals, most notably Gefitinib, a drug used in cancer therapy[3].

Table 1: General Properties of 3-Hydroxy-4-methoxybenzonitrile

| Property | Value | Reference |

| CAS Number | 52805-46-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇NO₂ | [1][3][5][6] |

| Molecular Weight | 149.15 g/mol | [1][3][4][5] |

| Appearance | White or off-white crystalline powder | [3] |

| Purity | Typically >98% | [3] |

Spectroscopic Data Summary

As specific experimental data for 3-Hydroxy-4-methoxybenzonitrile is not publicly available, this section cannot be populated with quantitative data. Typically, spectroscopic data would be presented as follows:

Table 2: Hypothetical ¹H NMR Data for 3-Hydroxy-4-methoxybenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 3: Hypothetical ¹³C NMR Data for 3-Hydroxy-4-methoxybenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 4: Hypothetical IR Absorption Data for 3-Hydroxy-4-methoxybenzonitrile

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 5: Hypothetical Mass Spectrometry Data for 3-Hydroxy-4-methoxybenzonitrile

| m/z | Assignment |

| Data not available |

Standard Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for aromatic nitriles like 3-Hydroxy-4-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely without reacting with it.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is typically around 200-220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation : A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

For LC-MS, the sample is separated on an LC column.

-

Acquire the mass spectrum, typically in a positive or negative ion mode, over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like 3-Hydroxy-4-methoxybenzonitrile.

Caption: Workflow for the spectroscopic analysis of 3-Hydroxy-4-methoxybenzonitrile.

References

Synthesis of 3-Hydroxy-4-methoxybenzonitrile from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-4-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and specialty chemical industries, starting from the readily available bio-based building block, vanillin. This document outlines the detailed experimental protocols for the two-step synthesis, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

3-Hydroxy-4-methoxybenzonitrile, also known as isovanillonitrile, is a key precursor in the synthesis of various biologically active molecules. Its structure, featuring a nitrile group and ortho-positioned hydroxyl and methoxy functionalities on a benzene ring, makes it a versatile synthon for the development of novel therapeutic agents and other high-value chemical entities. The synthesis from vanillin (4-hydroxy-3-methoxybenzaldehyde) offers a cost-effective and sustainable route, leveraging a widely available and renewable raw material.

The most common and efficient pathway for this transformation involves a two-step process:

-

Oximation: The conversion of the aldehyde functional group of vanillin to an oxime using hydroxylamine.

-

Dehydration: The subsequent removal of a water molecule from the vanillin oxime to yield the target nitrile.

This guide will provide detailed methodologies for each of these critical steps.

Reaction Pathway

The overall transformation from vanillin to 3-hydroxy-4-methoxybenzonitrile proceeds as follows:

Caption: Overall reaction scheme for the synthesis of 3-hydroxy-4-methoxybenzonitrile from vanillin.

Experimental Protocols

Step 1: Synthesis of Vanillin Oxime

This protocol details the formation of vanillin oxime from vanillin and hydroxylamine hydrochloride.

Materials:

-

Vanillin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 25.56 g of sodium acetate trihydrate in 140 mL of distilled water with stirring.

-

To this solution, add 7.7 g of hydroxylamine hydrochloride and 15.2 g of vanillin.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

Continue refluxing with stirring for 1 hour. The vanillin will gradually dissolve, and the reaction mixture will become clear.

-

After 1 hour, remove the heating mantle and allow the solution to cool to room temperature, during which vanillin oxime will start to crystallize.

-

To maximize crystallization, cool the flask in an ice bath.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two 50 mL portions of ice-cold water.

-

Dry the collected vanillin oxime. The product should be a slightly off-white crystalline solid.

Step 2: Dehydration of Vanillin Oxime to 3-Hydroxy-4-methoxybenzonitrile

This protocol describes the conversion of vanillin oxime to the target nitrile using acetic anhydride as the dehydrating agent.

Materials:

-

Vanillin oxime

-

Acetic anhydride ((CH₃CO)₂O)

-

Water

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Distillation apparatus (for recovery of acetic anhydride, optional)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, add the dried vanillin oxime obtained from the previous step.

-

For every 0.3 moles of vanillin oxime, add 1.05 to 1.2 moles of acetic anhydride.

-

Heat the mixture to 130°C with stirring and maintain this temperature for 2-3 hours. Monitor the reaction for completion.

-

After the reaction is complete, allow the mixture to cool.

-

The excess acetic anhydride can be recovered by distillation under reduced pressure.

-

Carefully pour the cooled reaction mixture into water with stirring to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

The crude 3-hydroxy-4-methoxybenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize the typical yields and key properties of the intermediate and final product.

Table 1: Synthesis of Vanillin Oxime

| Parameter | Value | Reference |

| Starting Material | Vanillin | N/A |

| Reagents | Hydroxylamine hydrochloride, Sodium acetate trihydrate | N/A |

| Solvent | Water | N/A |

| Reaction Time | 1 hour | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 86.5% | [1] |

| Melting Point | 119-121.5 °C | [1] |

Table 2: Dehydration of Vanillin Oxime

| Parameter | Value | Reference |

| Starting Material | Vanillin Oxime | N/A |

| Reagent | Acetic Anhydride | [2] |

| Reaction Time | 2-3 hours | [2] |

| Reaction Temperature | 130 °C | [2] |

| Yield | Up to 95% (for analogous compounds) | [3] |

| Purity | >99% (after recrystallization) | [3] |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis process.

Caption: Step-by-step workflow for the synthesis of 3-hydroxy-4-methoxybenzonitrile.

Conclusion

The synthesis of 3-hydroxy-4-methoxybenzonitrile from vanillin is a robust and efficient process. The two-step approach involving oximation followed by dehydration provides high yields of the desired product. The use of readily available and relatively inexpensive reagents makes this an attractive route for both laboratory-scale synthesis and potential industrial production. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this valuable chemical intermediate. Further optimization of reaction conditions and purification methods may lead to even higher yields and purity, enhancing the economic viability of this synthetic pathway.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Hydroxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 3-Hydroxy-4-methoxybenzonitrile (CAS No: 52805-46-6), a key intermediate in the synthesis of pharmaceuticals, notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details the influence of the hydroxyl, methoxy, and nitrile functional groups on the molecule's reactivity, supported by quantitative data and detailed experimental protocols for its principal transformations. Furthermore, this guide illustrates the molecule's role in drug development through a depiction of the EGFR signaling pathway and its synthetic route to Gefitinib.

Introduction

3-Hydroxy-4-methoxybenzonitrile, also known as isovanillonitrile, is a polysubstituted aromatic compound with the molecular formula C₈H₇NO₂.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 3, a methoxy group at position 4, and a nitrile group at position 1. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.

Its significance is underscored by its application as a crucial precursor in the manufacturing of Gefitinib, a targeted therapy for non-small cell lung cancer.[2] The ability to selectively modify the functional groups of 3-Hydroxy-4-methoxybenzonitrile is pivotal in the multi-step synthesis of this complex drug molecule. This guide will delve into the specific chemical behaviors of each functional group and the aromatic ring itself.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 3-Hydroxy-4-methoxybenzonitrile is presented below. While experimental spectroscopic data is not widely published in academic literature, it is available from commercial suppliers. The provided pKa is a predicted value.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [3] |

| CAS Number | 52805-46-6 | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 116 - 118 °C | [3] |

| Boiling Point | 300.8 °C at 760 mmHg (estimated) | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [3] |

| Predicted pKa | 8.59 ± 0.10 | [4] |

| ¹H NMR Spectrum | Conforms to structure | [5] |

| ¹³C NMR Spectrum | Data available from commercial suppliers | [6] |

| IR Spectrum | Conforms to structure | [5] |

| Mass Spectrum | Data available from commercial suppliers |

Functional Group Analysis and Reactivity

The chemical behavior of 3-Hydroxy-4-methoxybenzonitrile is dictated by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy ether, and the aromatic nitrile, all attached to a benzene ring.

Hydroxyl Group (-OH)

The phenolic hydroxyl group is acidic, with a predicted pKa of 8.59, and is a key site for several important reactions.[4]

-

Etherification: The hydroxyl group can be readily converted to an ether. This reaction is a critical step in the synthesis of Gefitinib, where it is alkylated with a morpholinopropyl chloride.

-

Esterification: As a phenol, it can undergo esterification with acyl chlorides or acid anhydrides to form the corresponding esters. This is typically carried out under basic conditions.

-

Influence on Aromatic Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.

Methoxy Group (-OCH₃)

The methoxy group is a relatively stable ether linkage.

-

Influence on Aromatic Ring: Like the hydroxyl group, the methoxy group is also an activating, ortho-, para-directing group. The combined directing effects of the hydroxyl and methoxy groups will influence the position of further substitution on the aromatic ring.

-

Demethylation: While generally stable, the methyl ether can be cleaved under harsh conditions using strong acids like HBr or Lewis acids.

Nitrile Group (-CN)

The nitrile group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-hydroxy-4-methoxybenzoic acid). This is a common transformation in the synthesis of related compounds.

-

Reduction: The nitrile group can be reduced to a primary amine (3-hydroxy-4-methoxybenzylamine) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Aromatic Ring

The benzene ring is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy groups. The positions ortho and para to these groups are the most likely sites for substitution. For instance, nitration, a key step in the synthesis of Gefitinib, will be directed by these activating groups.

Experimental Protocols

The following are detailed methodologies for key reactions involving 3-Hydroxy-4-methoxybenzonitrile, adapted from standard organic chemistry procedures.

Etherification of the Hydroxyl Group

This protocol is based on the alkylation step in the synthesis of a Gefitinib intermediate.

-

Reaction: 3-Hydroxy-4-methoxybenzonitrile + N-(3-chloropropyl)morpholine → 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

-

Reagents and Solvents:

-

3-Hydroxy-4-methoxybenzonitrile

-

N-(3-chloropropyl)morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Heptane

-

Ethyl acetate

-

-

Procedure:

-

A mixture of 3-Hydroxy-4-methoxybenzonitrile (1 equivalent), potassium carbonate (1.59 equivalents), and N,N-dimethylformamide is stirred and heated to approximately 85°C.

-

A toluene solution containing N-(3-chloropropyl)morpholine (1.2 equivalents) is added to the heated mixture.

-

The resulting mixture is heated at about 85°C for an additional 10 hours.

-

The bulk of the N,N-dimethylformamide is removed by vacuum distillation.

-

The residue is diluted with water.

-

The aqueous mixture is extracted with three portions of a 1:1 mixture of heptane and ethyl acetate.

-

The combined organic extracts are concentrated to yield the product.

-

Esterification of the Hydroxyl Group (Schötten-Baumann Reaction)

This is a general procedure for the esterification of phenols.

-

Reaction: 3-Hydroxy-4-methoxybenzonitrile + Benzoyl Chloride → 3-Cyano-2-methoxyphenyl benzoate

-

Reagents and Solvents:

-

3-Hydroxy-4-methoxybenzonitrile

-

Benzoyl chloride

-

5% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Cold water

-

-

Procedure:

-

In a flask, dissolve 3-Hydroxy-4-methoxybenzonitrile (1 equivalent) in 5% sodium hydroxide solution.

-

Add benzoyl chloride (2.4 equivalents) in small portions while shaking the mixture vigorously. Cool the flask under tap water or in an ice bath intermittently.

-

After shaking for approximately 15 minutes, a solid product should separate. Ensure the solution is alkaline at the end of the reaction.

-

Collect the solid product by filtration.

-

Wash the product thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified ester.[7]

-

Hydrolysis of the Nitrile Group to a Carboxylic Acid

This is a general protocol for the alkaline hydrolysis of aromatic nitriles.

-

Reaction: 3-Hydroxy-4-methoxybenzonitrile → 3-Hydroxy-4-methoxybenzoic acid

-

Reagents and Solvents:

-

3-Hydroxy-4-methoxybenzonitrile

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 3-Hydroxy-4-methoxybenzonitrile and sodium hydroxide solution.

-

Heat the mixture under reflux until the reaction is complete (the evolution of ammonia gas will cease).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with dilute hydrochloric or sulfuric acid until the pH is acidic.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Reduction of the Nitrile Group to a Primary Amine

This is a general protocol for the catalytic hydrogenation of benzonitriles.

-

Reaction: 3-Hydroxy-4-methoxybenzonitrile → 3-Hydroxy-4-methoxybenzylamine

-

Reagents and Solvents:

-

3-Hydroxy-4-methoxybenzonitrile

-

Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

-

Solvent (e.g., ethanol or methanol)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 3-Hydroxy-4-methoxybenzonitrile in a suitable solvent like ethanol.

-

Add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 barg).

-

Stir the mixture at a set temperature (e.g., 60°C) until the uptake of hydrogen ceases.

-

Cool the reaction mixture, carefully vent the hydrogen pressure, and purge with an inert gas like nitrogen.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude amine product, which can be further purified if necessary.

-

Role in Drug Development: The Synthesis of Gefitinib and the EGFR Signaling Pathway

The versatile reactivity of 3-Hydroxy-4-methoxybenzonitrile makes it an ideal starting material for the synthesis of complex drug molecules like Gefitinib. The following diagram illustrates a plausible synthetic pathway to Gefitinib, highlighting the key transformations of the functional groups of 3-Hydroxy-4-methoxybenzonitrile.

References

- 1. 3-Hydroxy-4-Methoxybenzonitrile Manufacturer & Supplier in China | CAS 771-60-8 | High Quality Chemical Intermediate [nj-finechem.com]

- 2. chembk.com [chembk.com]

- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 6. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

- 7. GSRS [precision.fda.gov]

The Biological Potential of 3-Hydroxy-4-methoxybenzonitrile: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxybenzonitrile, a distinct isomer of vanillonitrile, is an aromatic organic compound recognized primarily as a crucial intermediate in the synthesis of high-value pharmaceuticals, including targeted cancer therapies and anti-inflammatory drugs. Despite its established role in synthetic chemistry, its intrinsic biological activities remain largely unexplored. This technical guide serves as a foundational resource for researchers and drug development professionals, consolidating the available physicochemical data, outlining synthetic pathways, and providing detailed experimental protocols to investigate its potential therapeutic properties. Based on its structural features—a phenolic hydroxyl group, a methoxy group, and a nitrile moiety—this document explores the compound's theoretical potential as an antioxidant, antimicrobial, anticancer, and enzyme inhibitory agent. Standardized methodologies for in vitro screening are presented to facilitate a systematic evaluation of its bioactivity.

Introduction

3-Hydroxy-4-methoxybenzonitrile (CAS 52805-46-6), also known as 2-methoxy-5-cyanophenol or isovanillincarbonitrile, is a benzonitrile derivative whose applications have historically been concentrated in the realm of synthetic organic chemistry. Its most notable application is serving as a key building block in the multi-step synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, and Apremilast, a phosphodiesterase 4 (PDE4) inhibitor for treating inflammatory conditions.[1][2][3]

The compound belongs to the class of phenolic nitriles, which are known to possess a range of biological activities. The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting potential antioxidant properties. Furthermore, the benzonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous drugs and bioactive molecules with anticancer, antiviral, and antimicrobial properties.[4] For instance, certain benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization and key kinases in cancer signaling pathways.[4] Others have shown significant antibacterial and antifungal effects.[5]

While direct biological studies on 3-Hydroxy-4-methoxybenzonitrile are scarce in public literature, its structural alerts and its role as an intermediate for anti-inflammatory drugs and cholinesterase inhibitors warrant a thorough investigation into its own therapeutic potential.[6] This guide provides the necessary framework for such an exploration.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Hydroxy-4-methoxybenzonitrile is presented below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 52805-46-6 | [2] |

| Molecular Formula | C₈H₇NO₂ | [2][7] |

| Molecular Weight | 149.15 g/mol | [2][7] |

| Appearance | White to off-white or bright light brown crystalline powder | [2][6][8] |

| Melting Point | 110-112 °C / 116-118 °C | [6][8] |

| Boiling Point | 300.8 ± 27.0 °C (Predicted) | [2][6] |

| Density | 1.24 g/cm³ | [2] |

| Solubility | Low solubility in water; Soluble in ethanol, methanol, ethers, esters | [6][8] |

| pKa | 8.59 ± 0.10 (Predicted) | [6] |

| Storage Conditions | Room temperature, inert atmosphere, away from moisture and light | [2][6] |

Synthesis Pathway

3-Hydroxy-4-methoxybenzonitrile is commonly synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde). A typical laboratory-scale synthesis involves the conversion of the aldehyde group to a nitrile. One established method is the reaction of isovanillin with hydroxylamine hydrochloride, which proceeds via an oxime intermediate that subsequently dehydrates to form the nitrile.[3]

Potential Biological Activities and Screening Protocols

Based on its chemical structure, 3-Hydroxy-4-methoxybenzonitrile has the potential to exhibit several biological activities. The following sections detail the theoretical basis for these activities and provide comprehensive, standardized protocols for their in vitro evaluation.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. Standard assays to quantify this activity involve measuring the scavenging of stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[9][10]

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3-Hydroxy-4-methoxybenzonitrile in methanol.

-

Serial Dilutions: Create a series of dilutions from the test compound stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each test compound dilution to the wells of a microplate.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a negative control (100 µL methanol + 100 µL DPPH solution).

-

Prepare a blank for each concentration (100 µL of test compound dilution + 100 µL methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound corrected for the blank).

-

Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anticancer / Cytotoxic Activity

The benzonitrile moiety is present in several anticancer agents.[4] The MTT assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound against cancer cell lines. It measures the metabolic activity of cells by quantifying the reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]

-

Cell Culture and Plating:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) under standard conditions (37°C, 5% CO₂).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Hydroxy-4-methoxybenzonitrile in DMSO.

-

Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

-

Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

-

Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

-

Enzyme Inhibitory Activity

The use of 3-Hydroxy-4-methoxybenzonitrile as a precursor for cholinesterase inhibitors suggests it may have intrinsic activity against these enzymes.[6] Acetylcholinesterase (AChE) is a key target in the treatment of Alzheimer's disease. The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[13]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Enzyme Solution: Prepare a solution of Acetylcholinesterase (from Electrophorus electricus) in the assay buffer to a final concentration of 0.1-0.25 U/mL.

-

Substrate Solution (ATCI): 14-15 mM Acetylthiocholine iodide in deionized water (prepare fresh).

-

Chromogen Solution (DTNB): 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

-

Test Compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

-

Positive Control: Use a known AChE inhibitor like Donepezil or Galantamine.

-

-

Assay Procedure (96-well plate format):

-

Design the plate with wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control, and test compounds.

-

To the appropriate wells, add 20 µL of the test compound dilutions or vehicle (for the negative control).

-

Add 20 µL of the AChE enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

-

Add 140 µL of assay buffer to all wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Prepare a reaction mixture of DTNB and ATCI in the assay buffer.

-

Initiate the reaction by adding 20 µL of the DTNB/ATCI mixture to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings every 60 seconds.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the absorbance vs. time graph (ΔAbs/min).

-

Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

3-Hydroxy-4-methoxybenzonitrile is a compound with significant, yet largely untapped, potential. While its value as a synthetic intermediate is well-documented, its inherent biological properties are a promising area for future research. Its phenolic nitrile structure suggests a likelihood of antioxidant, anticancer, and enzyme inhibitory activities. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically investigate these possibilities. The exploration of this compound could lead to the discovery of novel bioactive agents, expanding its utility far beyond its current role as a chemical building block and potentially contributing to the development of new therapeutic leads.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. GSRS [precision.fda.gov]

- 8. 3-Hydroxy-4-Methoxybenzonitrile Manufacturer & Supplier in China | CAS 771-60-8 | High Quality Chemical Intermediate [nj-finechem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzonitrile Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzonitrile, a simple benzonitrile derivative, serves as a crucial scaffold in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, highlighting its importance as a building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of 3-Hydroxy-4-methoxybenzonitrile derivatives and their analogues. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and discover new drugs based on this versatile chemical entity.

Physicochemical Properties of 3-Hydroxy-4-methoxybenzonitrile

| Property | Value | Reference |

| CAS Number | 52805-46-6 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 85-87 °C | [3] |

| Boiling Point | 300.8°C at 760 mmHg | [1] |

| Density | 1.24 g/cm³ | [1] |

Synthesis of 3-Hydroxy-4-methoxybenzonitrile Derivatives

The synthesis of 3-Hydroxy-4-methoxybenzonitrile and its derivatives often starts from readily available precursors like vanillin or isovanillin. A common synthetic route involves the conversion of the aldehyde group to a nitrile, followed by modification of the hydroxyl and methoxy groups to generate a library of analogues.

A general synthetic workflow is depicted below:

Experimental Protocols

Synthesis of 3-Ethoxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzonitrile

This protocol describes a typical alkylation reaction to diversify the core structure.

-

Materials: 3-Hydroxy-4-methoxybenzonitrile, Bromoethane, Potassium Carbonate, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-Hydroxy-4-methoxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add bromoethane (1.2 eq) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Biological Activities and Structure-Activity Relationships

Derivatives of 3-Hydroxy-4-methoxybenzonitrile have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antioxidant agents. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the aromatic ring play a crucial role in their biological efficacy.

Anticancer Activity

The anticancer potential of this class of compounds is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. A notable example is the role of 3-Hydroxy-4-methoxybenzonitrile as a key intermediate in the synthesis of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] This suggests that derivatives of this scaffold may exert their anticancer effects by targeting the EGFR signaling pathway.

Quantitative Data on Antiproliferative Activity of Related Analogues

| Compound ID | Modification | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 3g | (Structure-specific details not fully disclosed in source) | 7.8 | 10.2 | 12.5 | 9.5 |

| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 1.2 | 0.9 |

Data adapted from a study on modified 4-hydroxyquinolone analogues, highlighting the potential for related structures to exhibit anticancer activity.[4]

Antioxidant Activity

The phenolic hydroxyl group in 3-Hydroxy-4-methoxybenzonitrile derivatives suggests potential antioxidant activity. These compounds can act as free radical scavengers, which is a desirable property for combating oxidative stress implicated in various diseases.

Quantitative Data on Antioxidant Activity of Related Analogues

The antioxidant capacity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following table provides IC₅₀ values for the antioxidant activity of related trihydroxyflavone compounds.

| Compound | Structure | DPPH Scavenging IC₅₀ (µM) |

| 1 | 3,3',4'-trihydroxyflavone | 1.8 ± 0.2 |

| 7 | 3',4',5-trihydroxyflavone | 2.5 ± 0.3 |

| 9 | 3,4',7-trihydroxyflavone | 5.2 ± 0.6 |

Data adapted from a study on the antioxidant and anticancer activity of trihydroxyflavones.[5] The ortho-dihydroxy group in ring B was identified as a key fragment for this activity.[5]

Signaling Pathways

Given the role of the core scaffold in EGFR inhibitors, the EGFR signaling pathway is a primary target for investigation. Inhibition of this pathway can disrupt downstream signaling cascades that control cell proliferation, survival, and metastasis.

Experimental Protocols for Biological Assays

MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Human cancer cell lines (e.g., HCT116, A549), cell culture medium, Fetal Bovine Serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable DPPH radical.

-

Materials: DPPH solution in methanol, test compounds, methanol, positive control (e.g., Ascorbic acid).

-

Procedure:

-

Prepare different concentrations of the test compounds in methanol.

-

Add the DPPH solution to the test compound solutions.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

-

Conclusion

3-Hydroxy-4-methoxybenzonitrile and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities, particularly in the realms of anticancer and antioxidant research, make them attractive scaffolds for further investigation. The insights provided in this technical guide, from synthetic protocols to biological evaluation methods and potential mechanisms of action, are intended to facilitate and inspire future research in this exciting area of drug discovery.

References

- 1. innospk.com [innospk.com]

- 2. GSRS [precision.fda.gov]

- 3. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzonitrile: Properties, and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Hydroxy-4-methoxybenzonitrile, a key intermediate in the pharmaceutical industry. The document details its melting and boiling points, and presents a generalized experimental protocol for melting point determination. Furthermore, it visually illustrates the compound's role in the synthesis of the targeted cancer therapy drug, Gefitinib.

Physicochemical Data

3-Hydroxy-4-methoxybenzonitrile, also known as isovanillonitrile, is a white to off-white crystalline powder.[1] Its physical properties are critical for its application in organic synthesis, particularly in the development of pharmaceuticals. The following table summarizes the reported melting and boiling points from various sources.

| Property | Value | Source |

| Melting Point | 110-112 °C | [2] |

| 116-118 °C | [3] | |

| 124 °C | [2] | |

| Boiling Point | ~300-310 °C (estimated) | [3] |

| 300.8 °C (predicted) | [1][2] |

Note: The variability in melting points may be attributed to different experimental conditions or sample purity. The boiling points are largely theoretical predictions.

Experimental Protocols

Determination of Melting Point: A General Methodology

The melting point of a crystalline solid like 3-Hydroxy-4-methoxybenzonitrile is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound. Below is a standard protocol for melting point determination using a capillary melting point apparatus.

Objective: To determine the melting range of a solid sample of 3-Hydroxy-4-methoxybenzonitrile.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

3-Hydroxy-4-methoxybenzonitrile sample (finely powdered)

-

Spatula

-

Mortar and pestle (if the sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the 3-Hydroxy-4-methoxybenzonitrile sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to within 20°C of the lowest reported value of 110°C).

-

Decrease the heating rate to 1-2°C per minute as the temperature nears the expected melting point. This slow heating rate is critical for an accurate determination.

-

Continuously observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.

-

-

Post-analysis: Allow the apparatus to cool down before performing any subsequent measurements.

Role in Pharmaceutical Synthesis

3-Hydroxy-4-methoxybenzonitrile is a significant building block in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The following diagram illustrates a simplified synthetic pathway highlighting the integration of this crucial intermediate.

Caption: Simplified synthesis pathway of Gefitinib.

References

Methodological & Application

Application Notes and Protocols for O-Alkylation of 3-Hydroxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the O-alkylation of 3-hydroxy-4-methoxybenzonitrile, a key transformation in the synthesis of various pharmaceutical intermediates. The described methodology is based on the principles of the Williamson ether synthesis.

Introduction

The O-alkylation of phenolic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of ethers. In the context of drug development, 3-hydroxy-4-methoxybenzonitrile is a valuable building block, and its O-alkylation is a key step in the synthesis of compounds such as Apremilast.[1][2] The protocol detailed below describes the reaction of 3-hydroxy-4-methoxybenzonitrile with an alkyl halide in the presence of a base to yield the corresponding 3-alkoxy-4-methoxybenzonitrile. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group, acts as a nucleophile.[3][4]

Reaction Scheme

The general chemical transformation is depicted below:

-

Starting Material: 3-Hydroxy-4-methoxybenzonitrile

-

Reagents: Alkyl Halide (e.g., Bromoethane), Base (e.g., Potassium Carbonate)

-

Solvent: Polar Aprotic Solvent (e.g., Dimethylformamide)

-

Product: 3-Alkoxy-4-methoxybenzonitrile

Experimental Data

The following table summarizes representative quantitative data for the O-ethylation of 3-hydroxy-4-methoxybenzonitrile.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-4-methoxybenzonitrile (10g, 67.11 mmol) | [1][5] |

| Alkylating Agent | Bromoethane (25 mL, 335.2 mmol) | [1][5] |

| Base | Potassium Carbonate (10.25g) | [1][5] |

| Solvent | Dimethylformamide (50 mL) | [1][5] |

| Reaction Temperature | 100 °C | [1][5] |

| Reaction Time | 8 hours | [1][5] |

| Product Yield | 11.09g (94%) | [1] |

| Product Purity (HPLC) | 99.2% | [5] |

Experimental Protocol

This protocol details the procedure for the O-ethylation of 3-hydroxy-4-methoxybenzonitrile.

Materials:

-

3-Hydroxy-4-methoxybenzonitrile

-

Bromoethane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.11 mmol), dimethylformamide (50 mL), potassium carbonate (10.25 g), and bromoethane (25 mL, 335.2 mmol).[1][5]

-

Reaction: The reaction mixture is heated to 100 °C with stirring.[1][5]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete after 8 hours.[1][5]

-

Work-up: Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[1][5]

-

Extraction: Add 100 mL of water to the reaction mixture and extract the product with ethyl acetate.[1]

-

Drying: The organic phase is collected and dried over anhydrous sodium sulfate.[1][5]

-

Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: The resulting white solid can be further purified if necessary, for instance by recrystallization, to yield 3-ethoxy-4-methoxybenzonitrile.[1][5]

Visualizations

Experimental Workflow Diagram

References

- 1. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of Gefitinib from 3-Hydroxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, utilizing 3-Hydroxy-4-methoxybenzonitrile as a key starting material. The described synthetic route offers a practical approach for the laboratory-scale preparation of this important anticancer agent.

Introduction

Gefitinib (Iressa®) is a targeted therapy approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Its mechanism of action involves the inhibition of the EGFR tyrosine kinase, a critical enzyme in signaling pathways that promote tumor cell growth and proliferation. The synthesis of Gefitinib can be accomplished through various routes, and this document outlines a common and effective pathway commencing with 3-Hydroxy-4-methoxybenzonitrile. This multi-step synthesis involves the sequential formation of key intermediates, culminating in the final active pharmaceutical ingredient.

Overall Synthetic Pathway

The synthesis of Gefitinib from 3-Hydroxy-4-methoxybenzonitrile proceeds through a seven-step sequence involving O-alkylation, nitration, reduction of the nitro group, hydrolysis of the nitrile, cyclization to form the quinazolinone core, chlorination, and a final nucleophilic aromatic substitution.

Figure 1: Overall synthetic workflow for Gefitinib.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights of intermediates and reported yields.

| Step | Intermediate/Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) |

| 1 | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 675126-28-0 | C₁₅H₂₀N₂O₃ | 276.33 | 98[1] |

| 2 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 675126-26-8 | C₁₅H₁₉N₃O₅ | 321.33 | 84[1] |

| 3 | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-27-9 | C₁₅H₂₁N₃O₃ | 291.35 | 84[1] |

| 4 | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | 246512-44-7 | C₁₅H₂₃N₃O₄ | 309.36 | Not explicitly reported |

| 5 | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 199327-61-2 | C₁₆H₂₁N₃O₄ | 319.36 | High (inferred) |

| 6 | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 199327-59-8 | C₁₆H₂₀ClN₃O₃ | 353.80 | Not explicitly reported |

| 7 | Gefitinib | 184475-35-2 | C₂₂H₂₄ClFN₄O₃ | 446.90 | 70[2] |

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (O-Alkylation)

This step involves the alkylation of the hydroxyl group of 3-Hydroxy-4-methoxybenzonitrile with 4-(3-chloropropyl)morpholine.

Reagents:

-

3-Hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol)

-

4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol)

-

Potassium carbonate (K₂CO₃, 16.5 g)

-

N,N-Dimethylformamide (DMF, 62.5 mL)

Procedure:

-

Combine 3-Hydroxy-4-methoxybenzonitrile, potassium carbonate, and 4-(3-chloropropyl)morpholine in DMF in a round-bottom flask.[1]

-

Heat the reaction mixture to 85°C and stir for 10 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into a solution of sodium chloride (8.0 g) in water (40 mL).[1]

-

Collect the resulting solid by filtration, wash with water, and dry to obtain 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile.[1]

Figure 2: O-Alkylation of 3-Hydroxy-4-methoxybenzonitrile.

Step 2: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (Nitration)

This step introduces a nitro group onto the aromatic ring at the position ortho to the amino group that will be formed in the subsequent step.

Reagents:

-

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (from Step 1)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (70%)

Procedure:

-

In a flask, create a mixture of 70% nitric acid and 70% sulfuric acid in a 1:5 volume ratio.[1]

-

Cool the acid mixture and slowly add 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile while maintaining the temperature.[3]

-

Stir the reaction mixture at room temperature for approximately 2 hours, during which a significant amount of solid will precipitate.[4]

-

Continue stirring for an additional hour to ensure completion of the reaction.[4]

-

Pour the reaction mixture into ice water to precipitate the product.[4]

-

Collect the solid by filtration, wash with water until the pH is neutral, and dry to yield 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.[4]

Step 3: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Reduction)

The nitro group is reduced to an amino group using sodium dithionite.

Reagents:

-

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (2.0 g, 6.2 mmol)

-

Sodium dithionite (3.6 g, 20.7 mmol)

-

Water (30.4 mL)

-

37% Hydrochloric Acid (25 mL)

-

50% Sodium Hydroxide solution

Procedure:

-

Suspend 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in water.[1]

-

Add sodium dithionite to the suspension and stir the mixture at 50°C for 2.5 hours.[1]

-

Heat the mixture to 70°C and slowly add 37% hydrochloric acid over a period of 2 hours.[1]

-

Continue heating for another hour.[1]

-

After cooling to room temperature, basify the mixture to pH 11 with a 50% sodium hydroxide solution.[1]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.[1]

Step 4: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (Hydrolysis)

The nitrile group is hydrolyzed to a primary amide.

Reagents:

-

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

-

Concentrated Sulfuric Acid or a suitable basic catalyst

-

Water

Procedure: Note: A specific detailed protocol for this intermediate was not found in the searched literature. A general procedure for nitrile hydrolysis is provided and should be optimized.

-

Dissolve 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in a suitable solvent.

-

Add a catalyst, such as concentrated sulfuric acid for acidic hydrolysis or a strong base for basic hydrolysis.

-

Heat the reaction mixture to promote hydrolysis. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to yield the crude 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, which can be used in the next step with or without further purification.

Step 5: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (Cyclization)

The amino-benzamide intermediate is cyclized with formamide to form the quinazolinone ring system.

Reagents:

-

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

-

Formamide

-

Ammonium formate (optional, as a catalyst)

Procedure:

-

Heat a mixture of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and a large excess of formamide to 170-180°C.[2]

-

Maintain this temperature for 3-4 hours.[2]

-

Concentrate the reaction mixture under reduced pressure at 140-150°C to remove excess formamide.[2]

-

Stir the residue in methanol at 45-50°C and then cool to 5-10°C to precipitate the product.[2]

-

Filter the solid to obtain 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.[2]

Step 6: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Chlorination)

The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using phosphorus oxychloride.

Reagents:

-

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine base (e.g., Diisopropylethylamine, optional)

Procedure:

-

Suspend 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one in phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., ammonia solution or sodium bicarbonate).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 7: Synthesis of Gefitinib (Condensation)

The final step is the condensation of the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.

Reagents:

-

4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

-

3-chloro-4-fluoroaniline

-

Isopropanol

Procedure:

-

Dissolve 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline and 3-chloro-4-fluoroaniline in isopropanol.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Gefitinib.[2]

Figure 3: Final condensation step to synthesize Gefitinib.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, paying close attention to the safety data sheets (SDS) for each reagent, particularly for corrosive and toxic substances like phosphorus oxychloride and nitric acid.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols: 3-Hydroxy-4-methoxybenzonitrile as a Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy-4-methoxybenzonitrile, also known as isovanillincarbonitrile, is a versatile aromatic building block possessing hydroxyl, methoxy, and nitrile functional groups.[1][2] This unique combination of reactive sites makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly those with a 2-aryl substituted benzo-fused heterocyclic core. These scaffolds, including benzoxazoles, benzimidazoles, and benzothiazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides detailed protocols for the synthesis of representative heterocyclic compounds from 3-hydroxy-4-methoxybenzonitrile and discusses their potential biological relevance and associated signaling pathways.

Application Note 1: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)benzoxazole

Overview:

Benzoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[5] The synthesis of 2-arylbenzoxazoles can be achieved through the condensation of an o-aminophenol with a benzonitrile derivative. This protocol outlines the synthesis of 2-(3-hydroxy-4-methoxyphenyl)benzoxazole from 3-hydroxy-4-methoxybenzonitrile and 2-aminophenol.

Experimental Protocol:

Reaction Scheme: